molecular formula C21H17F3N4O3 B6545983 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 946334-47-0

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B6545983
CAS RN: 946334-47-0
M. Wt: 430.4 g/mol
InChI Key: IPHQRJBYZTUNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The 1,2,4-oxadiazole ring is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Antibacterial Activity

The compound’s unique structure, which combines an indole moiety with a double 1,3,4-oxadiazole unit, has attracted attention in the search for novel antibacterial agents. Researchers synthesized a series of similar indole derivatives and evaluated their antibacterial activities in vitro. Notably, several compounds exhibited excellent efficacy against the rice bacterial pathogen Xanthomonas oryzae (Xoo). For instance, compounds 7d, 7h, 7i, 7j, 7k, 7l, and 7m demonstrated half-maximal effective concentration (EC50) values superior to that of the commercial product bismerthiazol (BMT) .

Agricultural Bactericides

Given the global impact of bacterial diseases on crops, finding effective bactericides is crucial. The indole derivatives containing the double 1,3,4-oxadiazole unit hold promise as potential candidates for new agricultural bactericides against pathogenic bacteria like Xoo. Their activity against this destructive rice pathogen highlights their potential in crop protection .

Antiviral Research

While specific data on antiviral activity for this compound are not readily available, indole derivatives have been explored in antiviral research. Further studies could investigate its potential against RNA and DNA viruses, considering the unique structural features .

Mechanistic Studies

Investigating the molecular mechanisms underlying the compound’s antibacterial activity is crucial. Researchers can explore its interactions with bacterial targets, cellular uptake, and potential pathways for bacterial inhibition.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicine and agriculture .

properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O3/c1-2-19-26-27-20(30-19)17-11-13-5-3-4-6-16(13)28(17)12-18(29)25-14-7-9-15(10-8-14)31-21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHQRJBYZTUNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.